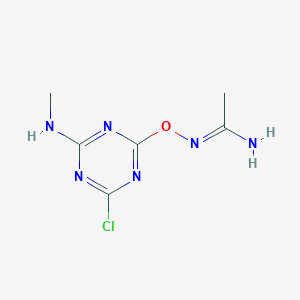
H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” is a peptide composed of the following amino acids: threonine, histidine, threonine, asparagine, isoleucine, serine, glutamic acid, serine, histidine, proline, asparagine, alanine, threonine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using strong acids like hydrofluoric acid.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Peptides undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using water, often catalyzed by acids, bases, or enzymes.
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds in cysteine residues using reducing agents like dithiothreitol.
Substitution: Substitution reactions involving side chains of amino acids, such as alkylation or acylation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under elevated temperatures.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced cysteine residues.
Aplicaciones Científicas De Investigación
Peptides like “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Employed in the production of biopharmaceuticals and as additives in food and cosmetics.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as receptors, enzymes, and ion channels, to exert their effects. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to physiological responses.
Comparación Con Compuestos Similares
Peptides similar to “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” include other bioactive peptides with different sequences but similar functions. Examples include:
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a different sequence but similar structural properties.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a distinct sequence but comparable biological activities.
These peptides share common features such as their ability to interact with biological targets and their use in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C66H98N20O24 |
|---|---|
Peso molecular |
1555.6 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H98N20O24/c1-7-29(2)50(83-57(100)40(22-47(68)93)78-63(106)52(33(6)91)85-56(99)38(19-35-23-70-27-72-35)77-61(104)49(69)31(4)89)62(105)82-44(26-88)58(101)75-37(15-16-48(94)95)54(97)81-43(25-87)59(102)79-41(20-36-24-71-28-73-36)65(108)86-17-11-14-45(86)60(103)76-39(21-46(67)92)55(98)74-30(3)53(96)84-51(32(5)90)64(107)80-42(66(109)110)18-34-12-9-8-10-13-34/h8-10,12-13,23-24,27-33,37-45,49-52,87-91H,7,11,14-22,25-26,69H2,1-6H3,(H2,67,92)(H2,68,93)(H,70,72)(H,71,73)(H,74,98)(H,75,101)(H,76,103)(H,77,104)(H,78,106)(H,79,102)(H,80,107)(H,81,97)(H,82,105)(H,83,100)(H,84,96)(H,85,99)(H,94,95)(H,109,110)/t29-,30-,31+,32+,33+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
IWVSHJFSFSEHAW-BPKXTYRJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
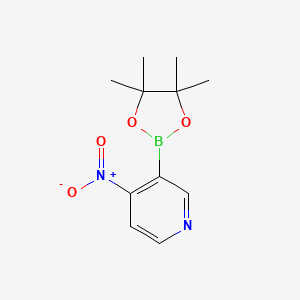
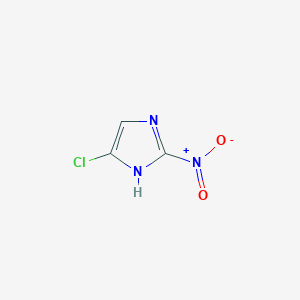


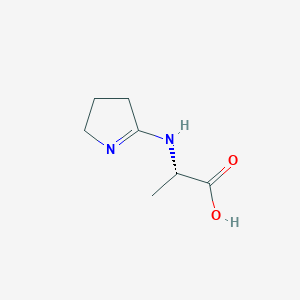
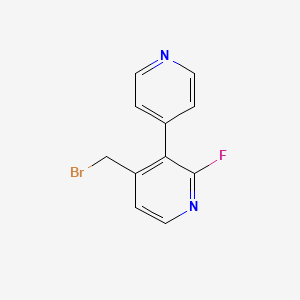
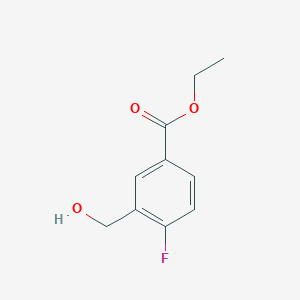
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)

![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
